4-(4-biphenylyl)-N-ethyl-butylamine
Description
4-(4-Biphenylyl)-N-ethyl-butylamine is a secondary amine characterized by a biphenyl group (two para-linked benzene rings) attached to a butyl chain, with an ethyl substituent on the nitrogen atom. Its structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N-ethyl-4-(4-phenylphenyl)butan-1-amine |
InChI |
InChI=1S/C18H23N/c1-2-19-15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-5,9-14,19H,2,6-8,15H2,1H3 |
InChI Key |
AHTGMQVVHUEUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine] (Poly-TPD)
- Structure : A polymeric derivative with alternating 4-butylphenyl and benzidine units.
- Key Differences: Polymeric nature grants high thermal stability and charge-transport properties, contrasting with the monomeric structure of 4-(4-biphenylyl)-N-ethyl-butylamine. The presence of multiple aromatic amines facilitates hole-transport applications in organic electronics .
- Applications : Widely used in OLEDs and photovoltaic devices .
N,N′-Bis(4-butylphenyl)benzene-1,4-diamine
- Structure : A diamine with two 4-butylphenyl groups attached to a central benzene ring.
- Key Differences :
- Applications: Potential use in epoxy resins or polyurethane synthesis .
N-(4-Dimethylaminobenzylidene)-4-aminobiphenyl
- Structure: Combines a biphenylamine core with a dimethylaminobenzylidene substituent.
- Key Differences: The dimethylamino group enhances solubility in polar solvents, whereas the ethyl-butyl chain in 4-(4-biphenylyl)-N-ethyl-butylamine increases hydrophobicity. Extended conjugation from the biphenyl and benzylidene groups makes this compound suitable for optoelectronic studies .
Research Findings and Trends
- Electronic Effects: Biphenyl derivatives with electron-donating groups (e.g., methoxy or dimethylamino) exhibit enhanced conjugation and stability in optoelectronic applications .
- Steric Considerations: Bulky substituents like ethyl-butyl chains reduce crystallization tendencies, improving solubility in nonpolar solvents .
- Thermal Stability: Polymeric analogs (e.g., Poly-TPD) outperform monomeric amines in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
